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Compound of Interest

Compound Name: 2-Nitro-4-(trifluoromethyl)aniline

Cat. No.: B145796

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
compound 2-Nitro-4-(trifluoromethyl)aniline (CAS No: 400-98-6). The information presented
herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, is intended to support research and development activities in medicinal chemistry,

materials science, and related fields.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Nitro-4-

(trifluoromethyl)aniline.

Table 1: *H NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assignment
8.42 d H-3

7.56 dd H-5

6.93 d H-6

6.43 (approx.) brs -NH:z

Solvent: CDCl3
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Chemical Shift (ppm) Assignment
150.2 C-4

134.1 C-2

131.5 C-6

126.3 (g, J = 3.7 Hz) C-5

123.4 (q, J = 272 Hz) -CFs3

119.8 (q, J = 4.0 Hz) C-3

118.9 C-1

Note: The 13C NMR data is predicted using computational methods and should be confirmed by
experimental analysis. For comparison, the experimental 13C NMR chemical shifts for the
isomer 4-Nitro-3-(trifluoromethyl)aniline have been reported.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3500 Strong N-H Stretch (asymmetric)
~3380 Strong N-H Stretch (symmetric)
~1630 Strong N-H Bend

~1530 Strong NO2 Stretch (asymmetric)
~1350 Strong NOz2 Stretch (symmetric)
~1320 Strong C-F Stretch

~1120 Strong C-F Stretch

Source: NIST WebBook.[1]Spectrum obtained in the gas phase.

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

206 100 [M]*

176 25 [M - NOJ*

160 40 [M - NO2]* or [M - H20 - F]*
130 30 [M - NO2 - H20]*

111 15 [CeHaF]*

Source: NIST WebBook.[2]lonization method: Electron lonization (El).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are provided as a general guide and may require optimization based on the specific
instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Nitro-4-(trifluoromethyl)aniline
in 0.6-0.7 mL of deuterated chloroform (CDCIs). Ensure the sample is fully dissolved.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C. A relaxation delay of 2-5 seconds is recommended.
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o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 2-Nitro-4-(trifluoromethyl)aniline with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.
o Typically, data is collected over the range of 4000-400 cm~1 with a resolution of 4 cm™1,

o Data Processing: The software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound like 2-Nitro-4-(trifluoromethyl)aniline, direct insertion probe or gas
chromatography (GC) can be used.

¢ lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

o Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).
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+ Detection: An electron multiplier or other suitable detector records the abundance of each
ion.

« Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The
molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular
weight and elucidate the structure.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b145796?utm_src=pdf-body-img
https://www.benchchem.com/product/b145796?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]
e 2. Aniline, 2-nitro-4-trifluoromethyl- [webbook.nist.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-4-
(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145796#spectroscopic-data-of-2-nitro-4-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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